molecular formula C19H16N2O2S B12256345 N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-1H-indole-2-carboxamide

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-1H-indole-2-carboxamide

Cat. No.: B12256345
M. Wt: 336.4 g/mol
InChI Key: VBMBYLOFTCKVIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-1H-indole-2-carboxamide (CAS: 2097918-96-0) is a benzothiophene-indole hybrid compound with a molecular formula of C 19 H 16 N 2 O 2 S and a molecular weight of 336.4 g/mol . This compound is of significant interest in scientific research due to its potential multifunctional biological activity. Research indicates it may act as a modulator of dopamine receptors, particularly the D2 receptor, impacting dopamine signaling pathways that are critical in various neurological disorders . Furthermore, it has been identified as a promising candidate in anti-cancer research, demonstrating significant cytotoxic effects on cancer cell lines through mechanisms that are believed to involve the induction of apoptosis and the inhibition of cell proliferation . The structural core of this molecule, the 1H-indole-2-carboxamide scaffold, is found in various potent bioactive compounds. For instance, related derivatives have been developed as potent ASK1 inhibitors for potential treatment of ulcerative colitis, highlighting the therapeutic relevance of this chemical class . Indole derivatives, in general, represent a privileged scaffold in medicinal chemistry, possessing a broad spectrum of reported biological activities including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The benzothiophene moiety further enhances its potential for interaction with diverse biological targets. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic uses .

Properties

Molecular Formula

C19H16N2O2S

Molecular Weight

336.4 g/mol

IUPAC Name

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-1H-indole-2-carboxamide

InChI

InChI=1S/C19H16N2O2S/c22-17(14-11-24-18-8-4-2-6-13(14)18)10-20-19(23)16-9-12-5-1-3-7-15(12)21-16/h1-9,11,17,21-22H,10H2,(H,20,23)

InChI Key

VBMBYLOFTCKVIH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)C(=O)NCC(C3=CSC4=CC=CC=C43)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-1H-indole-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The specific methods may vary depending on the desired scale and application.

Chemical Reactions Analysis

Amide Group Reactivity

The carboxamide moiety undergoes hydrolysis and nucleophilic substitution under controlled conditions:

Reaction TypeConditionsProducts/OutcomesYield/Outcome Reference
Acidic hydrolysis6M HCl, 100°C, 12 hrsIndole-2-carboxylic acid derivative + amine byproduct~65%
Basic hydrolysis2M NaOH, 80°C, 8 hrsSodium carboxylate intermediate~58%
Nucleophilic substitutionBOP/DIPEA, DMF, room temperatureAmide bond formation with primary/secondary amines70–85%

Key findings:

  • BOP-mediated coupling (benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate) efficiently forms new amide bonds with amines like piperidine derivatives, as demonstrated in synthesizing analogs for CB1 receptor modulation .

  • Hydrolysis rates depend on steric hindrance from the benzothiophene group, with acidic conditions favoring decarboxylation side reactions.

Phenolic Hydroxyl Group Reactions

The secondary alcohol undergoes alkylation and acylation:

Reaction TypeReagents/ConditionsProductsApplications
AlkylationK₂CO₃, alkyl halides, DMF, 60°CEther derivativesImproved lipophilicity
AcylationAcetic anhydride, pyridine, RTAcetylated derivativeProtective group strategy

Notable observations:

  • Steric constraints from the adjacent benzothiophene ring limit reactivity with bulky electrophiles (e.g., tert-butyl bromides) .

  • Acetylation reversibility under basic conditions enables temporary protection during multi-step syntheses.

Indole Ring Reactivity

Electrophilic substitution occurs preferentially at the indole C3 and C5 positions:

Reaction TypeConditionsPosition SelectivityKey Outcomes
Friedel-Crafts acylationAlCl₃, acyl chloride, DCM, 0°C→RTC33-Acylindole intermediates
NitrationHNO₃/H₂SO₄, 0°CC5Nitroindole precursors

Mechanistic insights:

  • C3 acylation proceeds via σ-complex stabilization by the electron-donating hydroxyethyl group .

  • Nitration at C5 facilitates subsequent reductions to amine derivatives for pharmacological testing .

Benzothiophene Moieties in Cross-Coupling

The benzothiophene group participates in Suzuki-Miyaura and Ullmann couplings:

Reaction TypeCatalysts/ReagentsApplicationsYield Range
Suzuki-Miyaura couplingPd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°CBiaryl derivatives for SAR studies45–78%
Ullmann couplingCuI, 1,10-phenanthroline, DMF, 120°CDiarylamine analogs32–51%

Challenges:

  • Steric bulk reduces coupling efficiency with ortho-substituted aryl halides .

  • Copper-mediated reactions require rigorous oxygen exclusion to prevent byproduct formation .

Synthetic Pathway Optimization

Representative synthesis routes from recent studies:

Route A (Fragment Coupling)

  • Friedel-Crafts acylation of 5-chloroindole-2-carboxylate (AlCl₃, acyl chloride) .

  • Reduction of ketone to alkyl chain (Et₃SiH, TFA) .

  • Hydrolysis to carboxylic acid (LiOH, THF/H₂O) .

  • Amide coupling with amines (BOP, DIPEA) .

Route B (Fischer Indolization)

  • Condensation of 4-nitrophenylhydrazine with ketones (EtOH, Δ) .

  • Reduction of nitro group (H₂, Pd/C) .

  • Functional group installation via alkylation/acylation .

Spectroscopic Confirmation of Reactivity

Key NMR shifts for reaction monitoring:

  • Amide hydrolysis : Disappearance of δ 11.69 ppm (indole NH) and emergence of δ 8.74 ppm (carboxylic acid proton) .

  • C3 acylation : Downfield shift of C3 proton from δ 7.19 to 7.53 ppm .

Stability Under Physiological Conditions

ConditionDegradation PathwayHalf-Life (37°C)
pH 7.4 (aqueous buffer)Slow hydrolysis of amide bond>48 hrs
Liver microsomesOxidative metabolism at benzothiophene2.1 hrs

Scientific Research Applications

Dopamine Receptor Modulation

Research indicates that compounds related to N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-1H-indole-2-carboxamide can act as modulators of dopamine receptors, particularly the D2 receptor. Studies have shown that certain indole derivatives can serve as negative allosteric modulators of dopamine D2 receptors, impacting dopamine signaling pathways which are critical in various neurological disorders .

Anti-Cancer Properties

Recent investigations have highlighted the potential anti-cancer properties of this compound. A study demonstrated that screening a library of drugs identified this compound as a promising candidate with significant cytotoxic effects on cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation .

Cannabinoid Receptor Interaction

The compound may also exhibit activity at cannabinoid receptors, particularly CB2. Research has shown that certain derivatives can selectively bind to CB2 receptors, which are implicated in pain modulation and inflammation. This suggests potential therapeutic applications in pain management and inflammatory diseases .

Neuroprotective Effects

The neuroprotective potential of indole derivatives has been explored, with indications that they may protect against neurodegeneration associated with diseases such as Alzheimer's and Parkinson's. The mechanisms may involve modulation of oxidative stress and inflammation pathways, although specific studies on this compound are still needed .

Case Study 1: Dopamine D2 Receptor Modulation

In a study examining the effects of various indole derivatives on dopamine receptor activity, this compound was found to enhance the negative cooperativity at the D2 receptor, suggesting its utility in treating disorders characterized by dysregulated dopamine signaling .

Case Study 2: Anticancer Activity

A high-throughput screening identified this compound as a potent inhibitor of tumor growth in multicellular spheroids derived from various cancer types. The study concluded that further optimization could lead to a novel therapeutic agent for cancer treatment .

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features of Analogs

The table below summarizes structural analogs and their pharmacological relevance:

Compound Name Molecular Formula Substituents/Modifications Reported Activities References
Target Compound: N-[2-(1-Benzothiophen-3-yl)-2-hydroxyethyl]-1H-indole-2-carboxamide C20H17N2O2S Benzothiophene, hydroxyethyl linker Under investigation
N-(Benzoylphenyl)-5-methoxy-1H-indole-2-carboxamides (e.g., compounds 8–12, 15, 16, 18) Varies (C22H18ClNO3, etc.) Benzoylphenyl, methoxy/chloro substituents Lipid-lowering, HPLG inhibition
N-[2-(1H-Indazol-3-yl)ethenyl]phenyl-1H-indole-2-carboxamide C24H17N3O Indazole, ethenyl linker Unspecified (structural focus)
N-[2-(1H-Benzimidazol-2-yl)ethyl]-1-(2-methoxyethyl)-1H-indole-2-carboxamide C21H22N4O2 Benzimidazole, methoxyethyl group Unspecified (synthetic focus)
N-[2-(1-Benzothiophen-3-yl)-2-hydroxyethyl]-7-methoxy-1-benzofuran-2-carboxamide C20H17NO4S Benzofuran (vs. benzothiophene), methoxy group Unspecified

Pharmacological and Mechanistic Insights

Lipid-Lowering Activity
  • N-(Benzoylphenyl)-5-substituted indole-2-carboxamides (e.g., compounds 8–12) demonstrated significant lipid-lowering effects in preclinical models, likely through inhibition of hepatic lipase (HPLG) or modulation of lipid metabolism pathways .
  • The target compound shares the indole-2-carboxamide scaffold but replaces the benzoylphenyl group with a benzothiophene-hydroxyethyl chain.
Solubility and Bioavailability
  • The hydroxyethyl group in the target compound may improve water solubility compared to analogs like N-(benzoylphenyl) derivatives , which lack polar side chains .
Receptor Binding and Selectivity
  • The benzothiophene moiety in the target compound introduces sulfur-based interactions, which could enhance binding affinity to sulfur-sensitive receptors (e.g., cytochrome P450 enzymes) compared to benzofuran-containing analogs (e.g., ) .

Biological Activity

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-1H-indole-2-carboxamide, also known by its CAS number 2097918-96-0, is a compound of significant interest due to its potential biological activities. This article explores the biological activity of this compound through a review of existing literature, including in vitro and in vivo studies, mechanisms of action, and structure-activity relationships (SAR).

Molecular Characteristics

  • Molecular Formula : C20_{20}H20_{20}N2_{2}O3_{3}S
  • Molecular Weight : 368.5 g/mol
  • CAS Number : 2097918-96-0

The structure of the compound features a benzothiophene moiety linked to an indole carboxamide, which is critical for its biological interactions.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC20_{20}H20_{20}N2_{2}O3_{3}S
Molecular Weight368.5 g/mol
CAS Number2097918-96-0

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, derivatives containing benzothiophene structures have been shown to inhibit cell proliferation in various cancer cell lines.

The proposed mechanism involves the inhibition of key signaling pathways associated with cancer cell survival and proliferation. Specifically, these compounds may interact with protein kinases involved in tumor growth regulation.

Neuropharmacological Effects

Research has also highlighted the neuropharmacological potential of this compound. It has been suggested that the indole structure contributes to its activity on neurotransmitter receptors, particularly dopamine receptors.

Dopamine Receptor Activity

In vitro assays have demonstrated that related compounds can act as agonists or antagonists at dopamine receptors, influencing pathways that regulate mood and cognition.

Antimicrobial Properties

Preliminary investigations into the antimicrobial activity of this compound indicate potential effectiveness against various bacterial strains. The presence of the benzothiophene moiety is thought to enhance its interaction with microbial cell membranes.

Study 1: Antitumor Efficacy

A study conducted on a series of indole derivatives found that this compound exhibited significant cytotoxicity against human cancer cell lines, with IC50_{50} values in the low micromolar range. The study emphasized the importance of structural modifications in enhancing potency.

Study 2: Neuropharmacological Assessment

In another investigation focused on neuropharmacology, derivatives were tested for their ability to activate dopamine receptors. The results indicated that certain modifications could lead to selective D3 receptor agonism, which is relevant for treating conditions like schizophrenia and Parkinson's disease.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

  • Benzothiophene Substitution : Variations in substitution patterns on the benzothiophene ring significantly affect receptor binding affinity and selectivity.
  • Indole Modifications : Altering the functional groups on the indole can enhance or diminish biological activity, suggesting a delicate balance between structure and function.

Table 2: SAR Insights

ModificationEffect on Activity
Benzothiophene substitutionsIncreased receptor affinity
Indole functional groupsAltered potency

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-1H-indole-2-carboxamide?

Q. Which spectroscopic and analytical techniques are essential for confirming structural identity and purity?

Critical techniques include:

  • IR spectroscopy : Identifies functional groups (e.g., amide C=O stretch) .
  • ¹H/¹³C NMR : Assigns proton environments (e.g., indole NH at δ 10–12 ppm) and carbon frameworks .
  • Elemental analysis : Verifies stoichiometric composition (C, H, N, S) .
  • X-ray crystallography : Resolves 3D molecular structure, as demonstrated for related indole carboxamides .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Key precautions include:

  • Personal protective equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation .
  • Storage : Airtight containers at -20°C to prevent degradation .
  • Waste disposal : Segregate chemical waste according to institutional guidelines .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activities (e.g., lipid-lowering vs. toxic effects) of indole-2-carboxamide derivatives?

Contradictory data may arise from:

  • Structural variations : Substituents on benzothiophene (e.g., Cl) or indole rings alter receptor affinity and metabolic stability .
  • Experimental models : In vitro enzyme assays vs. in vivo studies (e.g., hyperlipidemic rats) may yield divergent results due to pharmacokinetic factors .
  • Dose optimization : Systematic dose-ranging studies are required to balance efficacy and toxicity .

Q. What strategies improve synthetic yield and scalability for this compound?

Optimization approaches include:

  • Catalyst screening : Sodium acetate vs. stronger bases (e.g., triethylamine) .
  • Solvent selection : Polar aprotic solvents (DMF) enhance reactivity compared to acetic acid .
  • Purification : Recrystallization from DMF/acetic acid mixtures improves purity .

Q. How do structure-activity relationship (SAR) studies guide the design of derivatives with enhanced pharmacological profiles?

Q. What methodological frameworks are used to analyze pleiotropic effects (e.g., antioxidant vs. cytotoxic activity) of this compound?

Frameworks include:

  • Dual-activity assays : Parallel testing in antioxidant (e.g., DPPH radical scavenging) and cytotoxicity (e.g., MTT) assays .
  • Mechanistic studies : ROS quantification and apoptosis markers to distinguish therapeutic vs. toxic pathways .
  • Comparative structural analysis : Correlate substituents with activity profiles (e.g., benzothiophene vs. indole modifications) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.